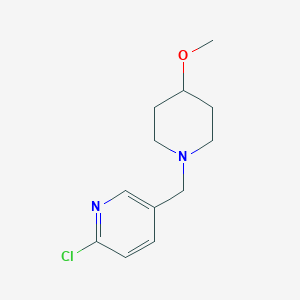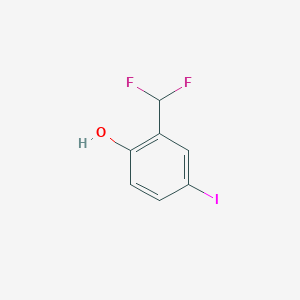
2-(Difluoromethyl)-4-iodophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Difluoromethyl)-4-iodo-phenol is an organic compound that features both difluoromethyl and iodine substituents on a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the late-stage difluoromethylation of phenol derivatives, which can be achieved using difluoromethylation reagents such as ClCF₂H or novel non-ozone depleting difluorocarbene reagents . The reaction conditions often involve the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group to the phenol ring .
Industrial Production Methods
Industrial production of 2-(Difluoromethyl)-4-iodo-phenol may involve continuous flow processes to ensure high yields and purity. The starting materials are typically derived from commercially available compounds, and the final product is obtained through a series of reactions, including hydrolysis and precipitation .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Difluoromethyl)-4-iodo-phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The iodine atom can be reduced to form deiodinated products.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium azide). The reaction conditions vary depending on the desired transformation but often involve the use of solvents such as dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions include quinones, deiodinated phenols, and substituted phenols with various functional groups .
Applications De Recherche Scientifique
2-(Difluoromethyl)-4-iodo-phenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity, including its role as a hydrogen bond donor.
Medicine: It is investigated for its potential use in drug development due to its unique chemical properties.
Industry: It is used in the development of new materials and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-(Difluoromethyl)-4-iodo-phenol involves its ability to act as a hydrogen bond donor due to the highly polarized C-H bond of the difluoromethyl group . This property makes it a valuable bioisostere for alcohol, thiol, or amine groups, allowing it to interact with various molecular targets and pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Trifluoromethyl)-4-iodo-phenol: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
2-(Difluoromethyl)-4-bromo-phenol: Similar structure but with a bromine atom instead of an iodine atom.
2-(Difluoromethyl)-4-chloro-phenol: Similar structure but with a chlorine atom instead of an iodine atom.
Uniqueness
2-(Difluoromethyl)-4-iodo-phenol is unique due to the presence of both the difluoromethyl group and the iodine atom, which confer distinct chemical properties and reactivity. The difluoromethyl group enhances its hydrogen bond donating ability, while the iodine atom provides a site for further functionalization through substitution reactions .
Propriétés
Formule moléculaire |
C7H5F2IO |
|---|---|
Poids moléculaire |
270.01 g/mol |
Nom IUPAC |
2-(difluoromethyl)-4-iodophenol |
InChI |
InChI=1S/C7H5F2IO/c8-7(9)5-3-4(10)1-2-6(5)11/h1-3,7,11H |
Clé InChI |
FYEHKOLBCJLYHS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1I)C(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


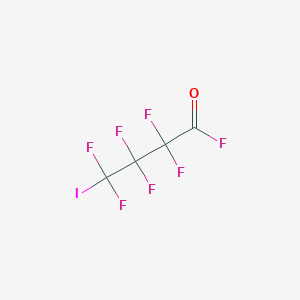
![2,4,6-Tris[4-(1H-pyrazol-4-yl)phenyl]-1,3,5-triazine](/img/structure/B12084721.png)
![7-(Trifluoromethyl)imidazo[1,5-a]pyridin-3-amine](/img/structure/B12084723.png)
![Tert-butyl [4-(2-methoxyphenyl)-4-oxobutyl]carbamate](/img/structure/B12084729.png)
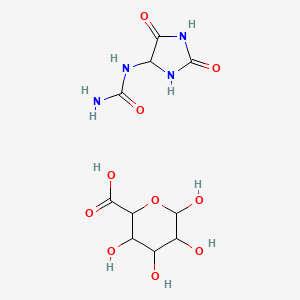
![1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[5-(2-methylpropyl)-3-thienyl]-](/img/structure/B12084739.png)

![2-[2-Bromo-5-(trifluoromethyl)phenoxy]ethan-1-amine](/img/structure/B12084749.png)
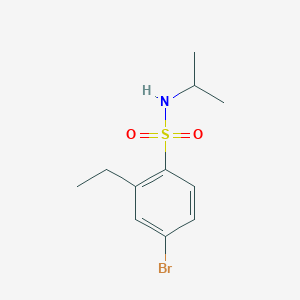

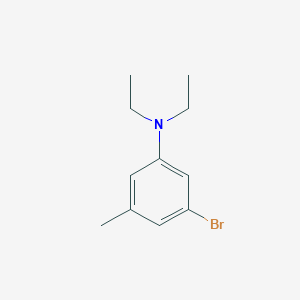
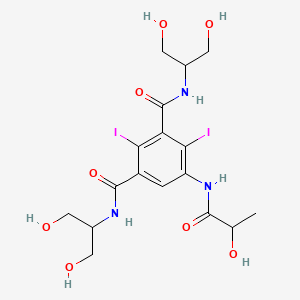
![[8-[2-[4-[Tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate](/img/structure/B12084778.png)
